molecular formula C21H21NO6 B11055446 2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B11055446
M. Wt: 383.4 g/mol
InChI Key: PTZGWQRPRYQGKN-UHFFFAOYSA-N
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Description

2-{[4-(1,3-BENZODIOXOL-5-YLOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by its unique molecular structure This compound features a benzodioxole moiety linked to an aniline group, which is further connected to a cyclohexane carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1,3-BENZODIOXOL-5-YLOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization. The resulting benzodioxole is then reacted with aniline to form the intermediate compound. The final step involves the coupling of this intermediate with cyclohexane carboxylic acid under specific reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1,3-BENZODIOXOL-5-YLOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives

Scientific Research Applications

2-{[4-(1,3-BENZODIOXOL-5-YLOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(1,3-BENZODIOXOL-5-YLOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(1,3-BENZODIOXOL-5-YLOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID stands out due to its unique combination of functional groups, which imparts distinct chemical properties and potential applications. Unlike similar compounds, it offers a versatile platform for further chemical modifications and exploration in various scientific fields.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[4-(1,3-benzodioxol-5-yloxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H21NO6/c23-20(16-3-1-2-4-17(16)21(24)25)22-13-5-7-14(8-6-13)28-15-9-10-18-19(11-15)27-12-26-18/h5-11,16-17H,1-4,12H2,(H,22,23)(H,24,25)

InChI Key

PTZGWQRPRYQGKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4)C(=O)O

Origin of Product

United States

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